Thio-THIP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thio-THIP involves the heterocyclization of various substrates. One common method is the condensation reaction, such as the Gewald reaction, which involves sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester to produce aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of these synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic methods and environmentally sustainable strategies, such as the use of elemental sulfur and base-free generation of trisulfur radical anions, are also employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Thio-THIP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Thio-THIP has a wide range of scientific research applications:
Mechanism of Action
Thio-THIP exerts its effects by selectively binding to and activating specific subtypes of GABA A receptors. It acts as an agonist at alpha 4 beta 1 delta and alpha 4 beta 3 delta GABA A receptors, leading to the opening of chloride ion channels and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and modulation of synaptic transmission .
Comparison with Similar Compounds
THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol): Similar in structure but lacks the sulfur atom present in Thio-THIP.
Muscimol: Another GABA A receptor agonist but with a different structural framework.
Uniqueness: this compound is unique in its ability to selectively activate specific GABA A receptor subtypes, particularly alpha 4 beta 1 delta and alpha 4 beta 3 delta receptors. This selectivity makes it a valuable tool for studying the functional diversity of GABA A receptors and their role in various physiological and pathological processes .
Properties
CAS No. |
97164-95-9 |
---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C6H8N2OS/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9) |
InChI Key |
DZYJTJJQGHXSFN-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C(=O)NS2 |
Canonical SMILES |
C1CNCC2=C1C(=O)NS2 |
Synonyms |
4,5,6,7-tetrahydroisoxazolo(3,4c)pyridin-5-ol Thio-THIP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.